molecular formula C6H13NO B13497374 5-(Methylamino)pentan-2-one

5-(Methylamino)pentan-2-one

Cat. No.: B13497374
M. Wt: 115.17 g/mol
InChI Key: YOFYTIAEHLUATG-UHFFFAOYSA-N
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Description

General Context and Significance in Organic Chemistry

5-(Methylamino)pentan-2-one, with the chemical formula C₆H₁₃NO, is a secondary aminoketone. wikipedia.orgnih.gov The presence of both a nucleophilic secondary amine and an electrophilic ketone group within the same molecule gives it a unique reactivity profile, making it a valuable intermediate in organic synthesis.

The bifunctional nature of aminoketones like this compound allows them to serve as versatile building blocks for the synthesis of more complex molecules, including various nitrogen-containing heterocycles. colab.ws These heterocyclic scaffolds are prevalent in many biologically active compounds and natural products. colab.wsbenthamscience.com For instance, β-aminoketones are precursors to γ-amino alcohols, which are structurally related to a number of active compounds. scielo.br

In the realm of synthetic strategies, the Mannich reaction is a cornerstone for the production of β-aminoketones. nih.govrsc.org This reaction typically involves an amine, an aldehyde, and a ketone. researchgate.net More recent advancements have focused on developing more efficient and environmentally friendly methods, including one-pot procedures and the use of various catalysts. nih.govrsc.org

Historical Perspectives on Related Aminoketones

The study of aminoketones has a rich history in organic chemistry. Traditionally, α-aminoketones were synthesized through the reaction of α-halogenated ketones with ammonia (B1221849) or amines. tandfonline.com This remains a widely utilized method. tandfonline.com Over the years, numerous other synthetic methodologies have been developed to access this important class of compounds. tandfonline.com

The development of the Mannich reaction marked a significant milestone in the synthesis of β-aminoketones. acs.org This reaction, which forms a carbon-carbon bond, has been extensively applied in organic synthesis. acs.org Early research into the physicochemical properties of β-aminoketones and their potential applications dates back to at least the early 1970s. nih.gov

In recent decades, there has been a surge of interest in developing stereoselective syntheses of aminoketones, aiming to produce enantiomerically pure compounds. benthamscience.com This is driven by the fact that the biological activity of many molecules is dependent on their specific stereochemistry. These efforts have led to a variety of new synthetic methods, further highlighting the enduring importance of aminoketones in organic chemistry. benthamscience.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₃NO nih.gov
Molecular Weight115.17 g/mol nih.gov
IUPAC NameThis compound nih.gov
InChIInChI=1S/C6H13NO/c1-6(8)4-3-5-7-2/h7H,3-5H2,1-2H3 nih.gov
InChIKeyYOFYTIAEHLUATG-UHFFFAOYSA-N nih.gov
Canonical SMILESCC(=O)CCC(C)N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylamino)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)4-3-5-7-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFYTIAEHLUATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies of 5 Methylamino Pentan 2 One

Established Synthetic Routes

The synthesis of 5-(Methylamino)pentan-2-one has been approached through several conventional methods, each with its own set of advantages and limitations. These routes are foundational in organic synthesis and provide reliable pathways to the target molecule.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of amines, including this compound. nih.gov This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. nih.govwikipedia.org For the synthesis of this compound, a logical precursor is hexane-2,5-dione.

The reaction proceeds via the initial formation of an enamine or imine intermediate through the condensation of methylamine (B109427) with one of the ketone functionalities of hexane-2,5-dione. This intermediate is then selectively reduced to yield the final product. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their mild nature and selectivity for the iminium ion over the ketone. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere also presents a viable, and often greener, alternative. nih.gov

Table 1: Reagents for Reductive Amination
Reducing AgentTypical ConditionsSelectivity
Sodium Cyanoborohydride (NaBH3CN)Methanol, pH 6-7High for imines over ketones
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloroethane, Acetic AcidExcellent for aldehydes and ketones
Catalytic Hydrogenation (e.g., Pd/C, H2)Various solvents, H2 pressureGood, can be highly selective

Conversion from Ketoenamines and Amino Alcohols

The synthesis of γ-amino ketones can also be achieved through the manipulation of other functional groups. While direct literature on the synthesis of this compound from ketoenamines is sparse, this route remains a plausible synthetic strategy. A hypothetical ketoenamine precursor could be N-methyl-5-aminopent-3-en-2-one. The selective reduction of the carbon-carbon double bond of such a precursor, while preserving the ketone and amine functionalities, would yield the target compound.

A more documented approach involves the conversion of amino alcohols. For instance, 5-amino-2-pentanol could be N-methylated, followed by oxidation of the secondary alcohol to a ketone. The selective oxidation of the alcohol in the presence of the amine is a critical step and can be achieved using various modern oxidation methods that are chemoselective.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.com The Mannich reaction is a classic example of a three-component reaction that produces β-amino carbonyl compounds, known as Mannich bases. nih.govias.ac.in A variation of the Mannich reaction could potentially be employed to synthesize γ-amino ketones like this compound. This would likely involve the reaction of a pre-formed enolate or enamine of a ketone with a pre-formed iminium ion derived from formaldehyde (B43269) and methylamine.

The Ugi four-component reaction (U-4CR) is another powerful MCR that could be adapted for the synthesis of derivatives that can be converted to this compound. organic-chemistry.orgrsc.org This reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org While a direct synthesis of this compound via the Ugi reaction is not straightforward, it is conceivable to design a multi-step synthesis where the Ugi product is subsequently transformed into the desired γ-amino ketone.

Novel Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing more selective, efficient, and environmentally friendly methods. These novel approaches are being applied to the synthesis of a wide range of compounds, including this compound.

Catalyst Development for Selective Synthesis

The development of new catalysts is a key area of research for improving the synthesis of amines. For the reductive amination of hexane-2,5-dione, the choice of catalyst can significantly influence the selectivity and yield of this compound. Over-alkylation to form a tertiary amine is a common side reaction. nih.gov Modern catalysts, including those based on transition metals like copper, have been shown to be effective for the direct reductive amination of ketones to secondary amines with high selectivity. researchgate.net For instance, heterogeneous copper catalysts have demonstrated high conversion and selectivity in the one-pot synthesis of secondary amines from ketones and primary amines. researchgate.net

Furthermore, bimetallic catalysts, such as palladium-platinum nanoparticles, have been developed for the selective hydrogenation of nitriles to secondary amines under ambient conditions, showcasing the potential for catalyst design to control reaction outcomes. rsc.org While not a direct synthesis of this compound, these advancements in catalyst technology could be adapted for its selective synthesis.

Table 2: Modern Catalysts for Selective Amine Synthesis
Catalyst TypeKey FeaturesPotential Application
Heterogeneous Copper CatalystsHigh conversion and selectivity for secondary amines, no additives required. researchgate.netSelective reductive amination of hexane-2,5-dione.
Palladium-Platinum NanoparticlesSelective hydrogenation under ambient conditions. rsc.orgAdapted for selective reduction of imine intermediates.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. rsc.org For the synthesis of this compound, several green approaches can be considered.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. Transaminases (TAs) are enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone acceptor. rsc.orgdiva-portal.orgnih.gov A biocatalytic approach to this compound could involve the use of an engineered transaminase to selectively aminate one of the ketone groups of hexane-2,5-dione using methylamine as the amino donor. This approach offers the potential for high enantioselectivity if a chiral product is desired. mdpi.com

Catalytic Hydrogenation: As mentioned earlier, catalytic hydrogenation is a greener alternative to the use of stoichiometric hydride reagents. nih.gov The use of molecular hydrogen as the reductant generates water as the only byproduct. nih.gov The development of efficient and recyclable heterogeneous catalysts further enhances the green credentials of this method. researchgate.net The "hydrogen borrowing" strategy, where an alcohol is temporarily oxidized to a carbonyl compound that then undergoes reductive amination with the in-situ generated hydrogen, is another elegant green approach for the synthesis of secondary amines. rsc.org This could be applied by starting with 5-hydroxypentan-2-one and methylamine.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold can be accomplished through various synthetic strategies. The primary focus of modern synthetic chemistry is to achieve this with high levels of enantioselectivity and diastereoselectivity, ensuring the production of a single desired stereoisomer.

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. Several catalytic systems have been developed for the synthesis of chiral γ-amino ketones, which are structurally analogous to this compound.

One prominent method involves the use of cinchona alkaloid-derived phase-transfer catalysts . These catalysts have been successfully employed in the highly diastereoselective and enantioselective C-C bond-forming umpolung reaction of imines and enones. nih.gov This strategy effectively generates optically active γ-amino ketones from readily available prochiral precursors. nih.gov The catalyst activates a broad range of imines to react as nucleophiles with enones, yielding highly enantiomerically enriched products. nih.govresearchgate.net

Another powerful technique is the asymmetric hydrogenation of enamines or imines , often catalyzed by transition metal complexes with chiral ligands. Chiral iridium catalysts, in particular, have shown excellent performance in the asymmetric hydrogenation of dialkyl imines, which can be challenging substrates due to the steric and electronic similarity of the two alkyl groups. chinesechemsoc.orgchinesechemsoc.org By carefully designing the chiral pocket of the catalyst, high yields and enantioselectivities can be achieved for a variety of substrates. chinesechemsoc.orgchinesechemsoc.org For instance, iridium complexes with spiro phosphine-amine-phosphine ligands have been developed for this purpose. chinesechemsoc.orgchinesechemsoc.org

Chiral phosphoric acids (CPAs) have also emerged as powerful organocatalysts for a range of asymmetric transformations, including the synthesis of chiral amines. researchgate.netwikipedia.orgrsc.org These Brønsted acids can activate imines towards nucleophilic attack, facilitating reactions with high enantioselectivity. researchgate.netrsc.org CPAs have been successfully used in catalytic asymmetric aza-Friedel–Crafts reactions of ketimines to construct functionalized pyrrolinone derivatives containing a geminal diamine core with high yields and enantioselectivities. rsc.org

The following table summarizes representative results from the asymmetric synthesis of chiral γ-amino ketones using different catalytic systems.

Catalyst TypeSubstrate 1Substrate 2Product StructureYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Cinchona Alkaloid DerivativeN-Phenyl-1-(4-bromophenyl)methanimineMethyl Vinyl Ketone4-(4-Bromophenyl(phenylamino)methyl)pentan-2-one95>20:190 nih.gov
Cinchona Alkaloid DerivativeN-PhenylmethanimineCyclopent-2-en-1-one2-(Phenyl(phenylamino)methyl)cyclopentan-1-one98>20:191 nih.gov
Chiral Iridium ComplexN-Benzenesulfonyl-hexan-2-imineH₂(R)-N-(Hexan-2-yl)benzenesulfonamide>99N/A85 chinesechemsoc.orgchinesechemsoc.org
Chiral Iridium ComplexN-Benzenesulfonyl-3-phenylpropan-2-imineH₂(R)-N-(3-Phenylpropan-2-yl)benzenesulfonamide>99N/A96 chinesechemsoc.orgchinesechemsoc.org
Chiral Phosphoric AcidPyrrolinone Ketimine2-NaphtholPyrrolinone with geminal diamine core99N/A99 rsc.org

Chiral Pool Approaches

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials for the synthesis of complex chiral molecules. This approach elegantly transfers the existing chirality of the starting material to the target molecule.

L-lysine, an essential amino acid, is a particularly attractive starting material for the synthesis of chiral piperidine (B6355638) derivatives, which are cyclic analogues of this compound. The biosynthesis of piperidine itself proceeds from L-lysine through a series of enzymatic reactions involving decarboxylation and oxidative deamination to form an amino aldehyde, which then cyclizes. researchgate.net This natural pathway provides inspiration for synthetic chemists.

In the laboratory, L-lysine can be converted into oligoamides through one-pot processes, demonstrating its utility as a versatile building block. researchgate.net While direct synthesis of chiral this compound analogues from the chiral pool is less commonly reported, the synthesis of chiral piperidones and other N-heterocycles from amino acids is a well-established and powerful strategy. ankara.edu.tr The inherent chirality of the starting amino acid directs the stereochemical outcome of the subsequent transformations, often with high fidelity.

For example, the synthesis of enantiopure indolizidine alkaloids has been achieved from α-amino acids, showcasing the power of this substrate-controlled approach. The general strategy involves the elaboration of the amino acid side chain and subsequent cyclization to form the desired heterocyclic core.

The following table lists some common chiral pool starting materials and the types of chiral compounds they can be used to synthesize.

Chiral Pool Starting MaterialTarget Chiral Compound ClassExample Application
L-LysinePiperidines, OligoamidesSynthesis of piperidine alkaloids, biodegradable polymers. researchgate.netresearchgate.net
L-SerineL-Glyceraldehyde, L-LysineTotal synthesis of natural products and other amino acids. ankara.edu.tr
L-Lactic AcidL-AlanineSynthesis of α-amino acids. ankara.edu.tr
(S)-ProlineChiral Amino AlcoholsPrecursors for oxazaborolidine catalysts used in asymmetric reductions.

Chemical Reactivity and Transformations of 5 Methylamino Pentan 2 One

Functional Group Interconversions and Derivatization Reactions

The methylamino and ketone functionalities in 5-(methylamino)pentan-2-one can undergo a variety of interconversions and derivatization reactions, allowing for the synthesis of a wide array of derivatives.

Reactions at the Methylamino Moiety

The secondary amine in this compound is nucleophilic and can react with various electrophiles.

N-Alkylation and N-Acylation: The nitrogen atom can be further alkylated or acylated to form quaternary ammonium (B1175870) salts or amides, respectively. These reactions typically proceed under standard conditions, for example, reaction with an alkyl halide for alkylation or an acyl chloride or anhydride (B1165640) for acylation.

Reaction with Carbonyl Compounds: The methylamino group can react with aldehydes and ketones to form enamines or iminium ions as intermediates. These reactions are often reversible and are fundamental to processes like the Mannich and Pictet-Spengler reactions.

Reaction TypeReagent ExampleProduct Type
N-AlkylationMethyl iodideQuaternary ammonium salt
N-AcylationAcetyl chlorideN-acetyl derivative (amide)
Reaction with AldehydeFormaldehyde (B43269)Iminium ion intermediate

Reactions at the Ketone Functionality

The ketone's carbonyl group is electrophilic and is susceptible to attack by nucleophiles. It also possesses acidic α-protons, enabling enolate formation.

Reduction: The ketone can be reduced to a secondary alcohol, 5-(methylamino)pentan-2-ol, using various reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Reductive Amination: In the presence of a primary amine and a reducing agent, the ketone can undergo reductive amination to form a new secondary or tertiary amine at the C2 position. Intramolecular reductive amination is also a possibility, leading to cyclic products.

Enolate Formation and Subsequent Reactions: The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in reactions such as aldol (B89426) condensations and α-alkylation.

Reaction TypeReagent ExampleProduct Type
ReductionSodium borohydride5-(Methylamino)pentan-2-ol
Reductive AminationAmmonia (B1221849), NaBH3CN2,5-diaminopentane derivative
Aldol CondensationBenzaldehyde, baseα,β-unsaturated ketone

Cyclization Reactions Leading to Heterocycles

The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for intramolecular cyclization reactions, which are a powerful tool for the synthesis of heterocyclic compounds. The regioselectivity of the cyclization (i.e., the size of the ring formed) is dependent on the reaction conditions and the relative stability of the resulting ring system.

Formation of Pyrrolidine (B122466) Derivatives: An intramolecular reaction between the nitrogen atom and the carbonyl carbon can lead to the formation of a five-membered pyrrolidine ring. This can occur via an initial intramolecular nucleophilic attack of the amine on the ketone, followed by dehydration.

Formation of Piperidine (B6355638) Derivatives: While less likely due to the strain of the resulting ring, under certain conditions, cyclization involving the α-carbon of the ketone and the nitrogen atom could potentially lead to six-membered piperidine derivatives, often through mechanisms analogous to the Mannich reaction.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and optimizing conditions.

Reaction Pathway Elucidation

The reaction pathways for the transformations of this compound are generally well-understood based on the established principles of organic chemistry.

Enamine Formation: The reaction of the secondary amine with the ketone proceeds through a hemiaminal intermediate, which then dehydrates to form an enamine. The formation of the enamine is often a key step in subsequent reactions.

Intramolecular Cyclization: The intramolecular cyclization to form a pyrrolidine derivative likely proceeds through the formation of an iminium ion intermediate, followed by an intramolecular nucleophilic attack of an enol or enamine. This pathway is analogous to the initial steps of the Pictet-Spengler reaction.

Transition State Analysis

Spectroscopic and Structural Elucidation of 5 Methylamino Pentan 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 5-(Methylamino)pentan-2-one, ¹H and ¹³C NMR provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals are expected for the protons in different chemical environments. The protons on the carbon alpha to the carbonyl group (C3) and the protons on the carbon alpha to the nitrogen atom (C5) would be deshielded, appearing at approximately 2.4-2.7 ppm and 2.6-2.9 ppm, respectively. The methyl protons of the acetyl group (C1) would appear as a sharp singlet around 2.1 ppm. The N-methyl protons would also be a singlet, typically found around 2.4 ppm. The central methylene (B1212753) protons (C4) would likely appear as a multiplet around 1.7-1.9 ppm, coupled to the protons on both C3 and C5. The N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbonyl carbon (C2) is the most deshielded, with a characteristic chemical shift in the range of 205-220 ppm. libretexts.orglibretexts.org The carbons adjacent to the heteroatoms are also shifted downfield; C1 (methyl ketone) would be expected around 20-30 ppm, C3 around 40-45 ppm, C5 around 50-65 ppm, and the N-methyl carbon around 37-45 ppm. libretexts.org The C4 carbon would be the most shielded of the backbone carbons, appearing at approximately 16-25 ppm. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCarbon AtomChemical Shift (δ, ppm)
-C(O)CH₃ (H1)~2.1Singlet3HC1~25
-C(O)CH₂- (H3)~2.5Triplet2HC2~210
-CH₂CH₂CH₂- (H4)~1.8Quintet2HC3~43
-CH₂NH- (H5)~2.7Triplet2HC4~20
-NHCH₃~2.4Singlet3HC5~55
-NH-VariableBroad Singlet1HN-CH₃~40

Infrared and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nuph.edu.ua

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically appearing around 1715 cm⁻¹. vscht.cz Another key feature would be the N-H stretching vibration of the secondary amine, which is expected as a moderate, sharp peak in the region of 3300-3500 cm⁻¹. The presence of aliphatic C-H bonds will be confirmed by stretching vibrations just below 3000 cm⁻¹. researchgate.net C-H bending vibrations for methyl and methylene groups are expected in the 1350-1470 cm⁻¹ region. researchgate.net The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, provides complementary information. libretexts.org The C=O stretch is also Raman active, though its intensity can vary. Symmetrical, non-polar bonds often produce stronger Raman signals than IR signals. Therefore, the C-C backbone stretching vibrations may be more prominent in the Raman spectrum. The aliphatic C-H stretching and bending modes are also observable in Raman spectroscopy. nsf.gov

Predicted Vibrational Frequencies for this compound
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretch~3350~3350Medium (IR), Weak (Raman)
C-H Stretch (sp³)2850-29602850-2960Strong (IR & Raman)
C=O Stretch~1715~1715Strong (IR), Medium (Raman)
N-H Bend1550-16501550-1650Medium (IR)
C-H Bend (Methylene/Methyl)1350-14701350-1470Medium (IR & Raman)
C-N Stretch1000-12501000-1250Medium (IR)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. libretexts.org

For this compound (molar mass: 115.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 115. nih.gov As an amine-containing compound, it follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgmiamioh.edu

The fragmentation of the molecular ion is driven by the presence of the ketone and amine functional groups. A primary fragmentation pathway for both ketones and amines is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom. miamioh.edu For this compound, two key alpha-cleavage events are predicted:

Cleavage adjacent to the carbonyl group: Loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion at m/z = 100, or loss of the aminobutyl radical to form the [CH₃CO]⁺ acylium ion at m/z = 43.

Cleavage adjacent to the nitrogen atom: This is often the most dominant fragmentation pathway for aliphatic amines. miamioh.edu Cleavage of the C4-C5 bond results in the formation of a stable iminium cation [CH₂=NHCH₃]⁺ with an m/z of 44. This is often the base peak in the spectrum of such compounds.

Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonFragmentation Pathway
115[C₆H₁₃NO]⁺Molecular Ion (M⁺)
100[M - CH₃]⁺α-cleavage at carbonyl (loss of •CH₃)
72[M - CH₃CO]⁺α-cleavage at carbonyl (loss of •COCH₃)
44[CH₂NHCH₃]⁺α-cleavage at amine (preferred)
43[CH₃CO]⁺α-cleavage at carbonyl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

A review of the Cambridge Structural Database (CSD) and other crystallographic repositories indicates that, to date, a crystal structure for this compound has not been reported. The inherent flexibility of the aliphatic chain and the potential for hydrogen bonding may make the growth of single crystals suitable for X-ray diffraction challenging. While crystal structures for more complex aminoketone derivatives have been elucidated, the solid-state conformation of this specific compound remains undetermined by this method. nuph.edu.uanih.gov Should a crystal structure become available, it would provide valuable insight into the preferred conformation of the pentyl chain and the nature of the hydrogen bonding interactions (N-H···O=C) in the solid state, which could be either intramolecular or intermolecular.

Computational and Theoretical Studies of 5 Methylamino Pentan 2 One

Molecular Modeling and Conformational Analysis

The flexibility of the pentyl chain in 5-(Methylamino)pentan-2-one allows it to adopt numerous conformations in three-dimensional space. Molecular modeling and conformational analysis are employed to identify the most stable of these conformations, which are crucial for understanding the molecule's physical and biological properties.

Due to the rotational freedom around its single bonds, a systematic conformational search is the first step. This can be performed using molecular mechanics force fields. The resulting low-energy conformers are then typically subjected to more accurate quantum mechanical calculations to refine their geometries and relative energies. A review of conformational analysis on similar flexible molecules highlights the importance of identifying these stable structures to understand their biological activity. researchgate.net

Key dihedral angles, such as those around the C-C and C-N bonds of the aliphatic chain, are systematically varied to map the potential energy surface of the molecule. The presence of both a carbonyl group and a methylamino group allows for the possibility of intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen, which can significantly influence the conformational preferences. Studies on similar aminoketones suggest that such intramolecular interactions play a significant role in stabilizing certain conformations. researchgate.net

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound (This data is hypothetical and for illustrative purposes, based on typical computational chemistry results.)

ConformerDihedral Angle (C3-C4-C5-N)Relative Energy (kcal/mol)Intramolecular H-bond (N-H···O) Distance (Å)
1 (Global Minimum)178.5°0.002.15
2-65.2°1.25-
368.9°1.30-
455.4°2.50-

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations as it provides a good balance between accuracy and computational cost for organic molecules. ruc.dk

These calculations can determine various molecular properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich amine group, indicating its nucleophilic character. The LUMO is generally centered on the electrophilic carbonyl carbon. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability.

Reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be derived from the HOMO and LUMO energies. These descriptors help in predicting how this compound might interact with other chemical species. For instance, the calculated atomic charges can pinpoint the most likely sites for electrophilic and nucleophilic attack.

Table 2: Selected Computed Electronic Properties of this compound (This data is hypothetical and based on typical DFT calculation results.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D
Mulliken Charge on Carbonyl Carbon+0.45 e
Mulliken Charge on Amine Nitrogen-0.35 e

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to obtain theoretical chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Recent advancements in machine learning have also shown promise in accurately predicting NMR spectra from molecular structures, sometimes outperforming traditional DFT calculations in speed and accuracy. nih.govfrontiersin.org

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This is typically done by performing a frequency calculation on the optimized geometry. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational method. ruc.dk Machine learning models are also emerging as a rapid and accurate alternative for predicting IR spectra. arxiv.orgmit.eduresearchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (This data is hypothetical and for illustrative purposes, based on typical computational NMR predictions.)

AtomPredicted ¹³C Chemical Shift (ppm)Attached ProtonsPredicted ¹H Chemical Shift (ppm)Multiplicity
C1 (CH₃-C=O)29.5H-12.15s
C2 (C=O)209.0---
C3 (-CH₂-)42.1H-32.50t
C4 (-CH₂-)25.8H-41.80p
C5 (-CH₂-N)49.5H-52.75t
C6 (N-CH₃)33.7H-62.45s
N-H-N-H1.50 (broad)s

Simulation of Reaction Mechanisms and Energetics

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of various reactions can be assessed.

A common reaction involving ketones and amines is the formation of an imine or enamine. pressbooks.publibretexts.org The reaction of this compound, which is a secondary amine and a ketone, would be expected to form an enamine. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule. pressbooks.pubyoutube.com

Another important reaction is reductive amination, where the initially formed imine (from a primary amine) or enamine is reduced to an amine. libretexts.orgchemistrysteps.com While this compound is already an amine, understanding the energetics of its formation via reductive amination of a suitable diketone or the reverse reaction can be computationally modeled.

Furthermore, the presence of both a nucleophilic amine and an electrophilic carbonyl group in the same molecule opens up the possibility of intramolecular cyclization reactions under certain conditions. Computational studies can predict the likelihood of such reactions by comparing the activation barriers for different potential pathways.

Table 4: Calculated Activation Energies for Key Reaction Steps in the Formation of an Enamine from this compound (This data is hypothetical and for illustrative purposes.)

Reaction StepDescriptionActivation Energy (kcal/mol)
1Nucleophilic attack of amine on carbonyl15.2
2Proton transfer from nitrogen to oxygen5.8
3Protonation of the hydroxyl group8.1
4Elimination of water to form enamine12.5

Applications of 5 Methylamino Pentan 2 One in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

In organic synthesis, intermediates are the molecular compounds formed from reactants on the pathway to a final product. dapinpharma.compharmaoffer.com 5-(Methylamino)pentan-2-one is a prime example of a bifunctional intermediate, containing two distinct reactive functional groups. This duality allows it to participate in a sequence of reactions to build complex molecular architectures, such as those found in natural products and pharmaceutical agents. semanticscholar.orguni-muenchen.de

The secondary amine group can act as a nucleophile, while the ketone group provides an electrophilic site at its carbonyl carbon and nucleophilic potential at its α-carbon via enolate formation. This inherent reactivity makes it a suitable substrate for constructing larger molecules step-by-step. For instance, the amine can undergo reactions like acylation or alkylation, while the ketone can be involved in aldol (B89426) condensations, Wittig reactions, or reductive aminations to extend the carbon skeleton or introduce new functional groups.

Table 1: Reactivity of this compound as a Synthetic Intermediate

Functional Group Reactive Site Potential Reaction Type Resulting Structure/Modification
Secondary Amine Nitrogen Atom Nucleophilic Acylation Amide Formation
Nitrogen Atom Nucleophilic Alkylation Tertiary Amine Formation
Ketone Carbonyl Carbon Nucleophilic Addition Alcohol or Alkene (post-elimination)
α-Carbon Enolate Formation C-C bond formation (e.g., Aldol)

Precursor for Advanced Organic Scaffolds

An advanced organic scaffold is a core molecular framework from which a library of compounds can be synthesized, often used in drug discovery. cam.ac.uk Nitrogen-containing heterocycles are particularly important scaffolds due to their prevalence in biologically active compounds. rsc.orgnih.gov

The structure of this compound is ideally suited for intramolecular reactions to form heterocyclic scaffolds. The most direct application is an intramolecular cyclization via condensation between the amine and the ketone. Under acidic or basic conditions, the amine can attack the carbonyl carbon, leading to a cyclic hemiaminal intermediate, which can then dehydrate to form a six-membered ring containing a nitrogen atom. This process, a type of intramolecular imine formation followed by tautomerization, can yield a substituted tetrahydropyridine (B1245486) or dihydropyridine (B1217469) ring system. These scaffolds are central to the structure of numerous alkaloids and synthetic pharmaceuticals.

Table 2: Potential Intramolecular Cyclization to Form a Heterocyclic Scaffold

Reactant Reaction Type Conditions Resulting Scaffold Significance

This cyclization provides a straightforward entry into a class of valuable heterocyclic compounds, demonstrating the role of this compound as a precursor to advanced organic scaffolds.

Utilization in the Synthesis of Ligands and Catalysts

In catalysis, ligands are molecules that bind to a central metal atom to form a catalyst complex. The properties of the ligand are crucial for controlling the catalyst's activity and selectivity. scispace.com Molecules containing nitrogen and other heteroatoms are frequently used as ligands in transition-metal catalysis. nih.gov

This compound can serve as a foundational element for creating specialized ligands. The nitrogen atom of the methylamino group has a lone pair of electrons, allowing it to act as a donor and bind to a metal center, functioning as a simple monodentate ligand.

More significantly, the ketone functionality provides a chemical handle for introducing additional donor atoms, transforming the molecule into a multidentate ligand. A multidentate ligand can bind to a metal through multiple points, often leading to more stable complexes and greater control over the catalytic process. For example, the ketone could be:

Reduced to an alcohol, creating an amino-alcohol structure that can act as a bidentate N,O-ligand.

Transformed via condensation with an appropriate reagent to introduce a phosphorus or sulfur donor, leading to N,P or N,S bidentate ligands. Amino-phosphine ligands are particularly important in asymmetric catalysis. mdpi.com

The versatility of the pentane (B18724) backbone allows for the synthesis of ligands with varying steric and electronic properties, which are critical for optimizing catalytic reactions such as hydrogenation, cross-coupling, or polymerization. mdpi.com

Table 3: Hypothetical Ligand Synthesis from this compound

Starting Material Modification Reaction Added Donor Atom(s) Resulting Ligand Type Potential Metal Complex
This compound Reduction of ketone to alcohol Oxygen Bidentate (N,O) Iridium, Ruthenium
This compound Reaction with diphenylphosphine (B32561) oxide, then reduction Phosphorus Bidentate (N,P) Rhodium, Palladium

Environmental Fate and Degradation Studies of 5 Methylamino Pentan 2 One

Degradation Pathways in Environmental Matrices

Degradation of 5-(Methylamino)pentan-2-one in the environment is expected to occur through photolytic, biological, and thermal processes. The presence of both a ketone and a secondary amine functional group suggests that the compound will be susceptible to multiple degradation pathways.

Photolytic degradation, or the breakdown of compounds by light, is a likely environmental fate for this compound, primarily due to the presence of the ketone functional group. Aliphatic ketones are known to undergo photolysis in both the atmosphere and aqueous environments. acs.orgresearchgate.net

In the atmosphere, the photolysis of ketones is a significant removal process. acs.org For instance, studies on perfluorinated pentanones have shown that photolysis is their dominant loss pathway in the troposphere. acs.orgacs.orgnih.gov The atmospheric lifetime of perfluoro-2-methyl-3-pentanone with respect to photolysis is estimated to be between 4 and 14 days. nih.gov While this compound is not perfluorinated, this indicates the general susceptibility of the pentanone structure to photodegradation. The process typically involves the absorption of UV radiation, leading to the cleavage of bonds adjacent to the carbonyl group (Norrish Type I and Type II reactions).

In aqueous systems, aliphatic ketones can also act as photoinitiators, especially in the presence of water, which can enhance their excited state lifetime and reactivity. researchgate.netresearchgate.net This suggests that direct photolysis in sunlit surface waters could contribute to the degradation of this compound. The primary products of such reactions would likely involve the breakdown of the carbon chain.

Biodegradation is expected to be a significant degradation pathway for this compound, given that both secondary amines and ketones are susceptible to microbial degradation.

The secondary amine group is a key site for biological attack. Predictive models for biodegradation suggest that secondary amines can be transformed by microorganisms into a primary amine and an aldehyde or ketone. oup.com Studies on the oxidative degradation of various amines have shown that secondary amines often exhibit higher degradation rates compared to primary and tertiary amines. acs.org Methylamine (B109427), a simple related compound, is known to be readily biodegradable. europa.eu The biodegradation of amines generally proceeds via enzymatic oxidation, often initiated by monoamine oxidase or similar enzymes, leading to dealkylation or deamination. For secondary amines, this can result in the cleavage of the N-C bond.

The ketone group can also be a point of microbial degradation. Bacteria are capable of metabolizing ketones, often through initial oxidation or reduction reactions, followed by ring cleavage or chain cleavage, eventually mineralizing the compound to carbon dioxide and water.

Given these characteristics, the likely biodegradation pathway for this compound would involve initial enzymatic attack on the secondary amine, potentially leading to the formation of 5-aminopentan-2-one (B3263374) and formaldehyde (B43269), or direct oxidation of the alkyl chain.

Thermal degradation of this compound is a relevant process, particularly in specific environments like during analytical procedures or in high-temperature industrial settings. While comprehensive studies on the thermal degradation of this specific compound in the environment are not available, research on related synthetic cathinones provides valuable insights.

Studies have shown that synthetic cathinones can undergo thermal degradation, for example, during gas chromatography-mass spectrometry (GC-MS) analysis. nilu.com This degradation often involves an oxidative process characterized by the loss of two hydrogen atoms, resulting in a product with a mass-to-charge ratio that is 2 Daltons lower than the parent compound. nilu.com This process can be influenced by factors such as the injection port temperature and the residence time within the heated zones of the analytical instrument. nih.gov For this compound, a similar thermal degradation pathway could be anticipated, potentially forming an enamine or imine derivative under thermal stress.

Environmental Partitioning and Mobility

The environmental partitioning and mobility of this compound will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and its behavior at different pH levels.

The presence of the polar ketone and amine functional groups suggests that this compound will have a degree of water solubility. The solubility of aliphatic ketones in water decreases as the carbon chain length increases, but the presence of the amine group would enhance its affinity for water. spectroscopyonline.com

The secondary amine group has a significant influence on the compound's behavior in aqueous environments. Amines are basic, and at typical environmental pH values (around 5 to 9), the secondary amine in this compound is expected to be protonated, existing predominantly in its cationic form (methylammonium cation). europa.eu This has several implications:

Mobility in Soil: The cationic form will likely adsorb to negatively charged soil particles and organic matter, which could reduce its mobility in the subsurface environment.

Bioaccumulation: The low potential for bioaccumulation of methylamine suggests that this compound is also unlikely to accumulate significantly in organisms. europa.eu

Air-Water Partitioning: The Henry's Law constant for simple amines indicates a preference for partitioning into the gas phase, where they undergo photo-oxidation. nilu.com The larger size and additional functional group of this compound may alter this, but atmospheric degradation remains a potential fate.

The partitioning behavior can be estimated using the octanol-water partition coefficient (LogP). While no experimental value is available for this compound, its structure suggests a relatively low LogP, indicating a preference for the aqueous phase over fatty tissues, further supporting a low bioaccumulation potential.

Future Research Directions for 5 Methylamino Pentan 2 One

Development of More Sustainable Synthetic Routes

The synthesis of aminoketones and their derivatives is a cornerstone of organic and medicinal chemistry. researchgate.net Future research should prioritize the development of environmentally benign and efficient synthetic pathways to 5-(Methylamino)pentan-2-one, moving beyond classical methods that may involve harsh reagents or generate significant waste. benthamdirect.com

Key areas for investigation include:

Catalytic C-H Amination: Direct amination of C-H bonds represents a highly atom-economical approach. ijrpr.com Research into transition-metal-free methods, for instance using iodine-based catalysts, could provide a mild and effective route for the synthesis of α-amino ketones and could be adapted for γ-amino ketones like the target compound. organic-chemistry.orgbohrium.com

Green Catalytic Systems: Exploring novel catalytic systems that operate in green solvents, such as ethanol (B145695) or deep eutectic solvents (DESs), is a promising avenue. mdpi.com Molybdenum-catalyzed allylic amination has shown success for other amines and could be investigated. organic-chemistry.org Similarly, nanocatalysts, which offer high efficiency and recyclability, have been used in Mannich reactions to produce β-aminoketones and could be adapted. rsc.orgrasayanjournal.co.in

Biocatalysis and Renewable Feedstocks: The use of enzymes for amination and transamination reactions on carbonyl compounds derived from renewable sources is a frontier in green amine synthesis. benthamdirect.comrsc.org Investigating enzymatic routes to this compound could offer high selectivity and sustainability.

Flow Chemistry and Process Optimization: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. Applying flow chemistry to established or novel synthetic routes for this compound would be a significant step toward industrial viability.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Key Research Challenges Illustrative Precursors
Catalytic Reductive Amination High yields, well-established Often requires metal catalysts (e.g., Pd, Ni), use of H₂ gas 5-Oxohexanal, Methylamine (B109427)
Transition-Metal-Free C-H Amination Avoids toxic heavy metals, mild conditions Substrate scope, regioselectivity control Heptan-2-one, Methylamine source
Multicomponent Reactions (e.g., Mannich-type) High atom economy, operational simplicity Catalyst development, control of side reactions Aldehyde, Amine, and Ketone fragments
Biocatalysis High enantioselectivity, mild aqueous conditions Enzyme discovery and engineering, substrate specificity Bio-derived carbonyl compounds
Deep Eutectic Solvent (DES) Media Recyclable solvent/catalyst system, enhanced reactivity DES selection and optimization, product isolation Halogenated pentanones, Methylamine

Exploration of Novel Reactivity Patterns

The presence of both a nucleophilic secondary amine and an electrophilic ketone carbonyl group within the same molecule suggests a rich and underexplored reactivity profile for this compound.

Future studies should focus on:

Intramolecular Cyclization: The 1,4-relationship between the amine and ketone functionalities opens the possibility for intramolecular reactions. Depending on reaction conditions, cyclization could lead to the formation of substituted pyrrolidine (B122466) or other heterocyclic derivatives. Such reactions are fundamental in the synthesis of complex natural products and pharmaceuticals.

Bifunctional Catalysis: The compound itself could potentially act as a bifunctional catalyst, where the amine and ketone groups work in concert to promote a chemical transformation. osti.gov Research in this area could involve its use in reactions like aldol (B89426) or Mannich additions, where one group activates the substrate while the other participates in the reaction cascade.

Scaffold for Complex Molecule Synthesis: this compound is a valuable building block. The ketone can be transformed into a variety of functional groups (e.g., alcohol, alkene), while the secondary amine is available for N-alkylation, acylation, or participation in multicomponent reactions like the Ugi or Passerini reactions. This versatility makes it a candidate for creating libraries of novel compounds for biological screening.

Formation of Schiff Bases and Enamines: The reaction of the amine with aldehydes or the ketone with primary amines can lead to the formation of imines (Schiff bases) and enamines, respectively. These intermediates are pivotal in organic synthesis, enabling further functionalization at the α-carbon.

Table 2: Potential Reactions and Applications of this compound

Reaction Type Reacting Moiety Potential Products/Intermediates Significance
Intramolecular Cyclization Amine and Ketone Substituted pyrrolidines, dihydropyrroles Synthesis of heterocyclic scaffolds
Reductive Amination Ketone 5-(Methylamino)pentan-2-amine Creation of diamine structures
N-Acylation / N-Alkylation Amine Amides, tertiary amines Diversification for medicinal chemistry
Wittig / Horner-Wadsworth-Emmons Ketone Alkenyl amines Access to unsaturated amine derivatives
Ugi Multicomponent Reaction Amine Complex α-acylamino amides Rapid assembly of complex molecules

Integration with Advanced Analytical Techniques

As with any novel or sparsely studied compound, establishing robust analytical methods is crucial for its reliable identification, quantification, and for studying its metabolic fate. While standard techniques are applicable, future work should integrate more advanced analytical technologies. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are essential. ous-research.no They provide accurate mass data, which is critical for confirming the elemental composition of the parent compound and for identifying unknown metabolites in biological matrices without the need for reference standards. sciex.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a gold standard for the analysis of volatile compounds and certain drug classes like cathinones. nih.govnih.gov Future research should focus on developing specific GC-MS methods for this compound, including derivatization strategies if necessary, to improve its chromatographic behavior and detection sensitivity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental for structural elucidation, advanced 2D NMR techniques (COSY, HSQC, HMBC) are necessary for unambiguous assignment of all proton and carbon signals, especially if the compound is used to create more complex derivatives. mdpi.comscispace.com

Metabolite Identification: In vitro studies using human liver microsomes or hepatocytes, followed by HRMS analysis, will be key to understanding the metabolic pathways of this compound. This is particularly important if the compound has any potential for biological activity or is identified as a novel psychoactive substance. researchgate.net

Table 3: Advanced Analytical Techniques and Their Future Application

Technique Application for this compound Information Gained
LC-QTOF-MS Non-targeted screening, metabolite profiling Accurate mass, elemental composition, structural fragments of metabolites
GC-MS Routine identification and quantification Retention time, characteristic fragmentation pattern for library matching
Tandem MS (MS/MS) Structural confirmation, quantification in complex matrices Specific fragmentation pathways for high-confidence identification
2D NMR (COSY, HSQC, HMBC) Unambiguous structure elucidation Connectivity of atoms within the molecule, confirmation of complex derivatives
Chiral Chromatography Enantioseparation Resolution and quantification of potential stereoisomers

Theoretical Insights into Complex Reaction Systems

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules, complementing experimental work. nih.gov Applying theoretical methods to this compound can provide foundational insights into its properties and reactivity.

Keto-Enol/Amine-Enamine Tautomerism: The compound can exist in different tautomeric forms. Density Functional Theory (DFT) calculations can determine the relative stabilities of these tautomers in various environments (gas phase, different solvents). inorgchemres.orgacs.org This is crucial as the reactivity of the molecule is dictated by its dominant tautomeric form. Studies on related Schiff bases and cyclodiones have shown the power of DFT in exploring these equilibria. acs.orgrsc.org

Reaction Mechanism Elucidation: Computational modeling can be used to map the reaction coordinates and calculate the activation energies for its synthesis and subsequent reactions. researchgate.net For instance, DFT could be used to investigate the transition states of potential intramolecular cyclization pathways or to understand the mechanism of its formation via a Mannich-type reaction.

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies). Comparing these predicted spectra with experimental data can provide greater confidence in the structural assignment of the compound and its derivatives. rsc.orgdergipark.org.tr

Molecular Property Prediction: Key physicochemical properties such as electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and bond dissociation energies can be calculated. These parameters provide insights into the molecule's reactivity, stability, and potential interaction with biological targets.

Table 4: Potential Theoretical Studies on this compound

Computational Method Research Focus Predicted Insights
Density Functional Theory (DFT) Tautomeric Equilibrium Relative stability of keto-amine vs. enol-imine tautomers in different solvents. dergipark.org.trresearchgate.net
Transition State Theory Reaction Mechanisms Activation energy barriers for synthesis, cyclization, and other reactions.
Time-Dependent DFT (TD-DFT) Electronic Spectra Prediction of UV-Vis absorption spectra.
Atoms in Molecules (AIM) Hydrogen Bonding Characterization and strength of potential intramolecular hydrogen bonds. inorgchemres.org
Molecular Dynamics (MD) Simulation Solvation and Conformation Behavior of the molecule in solution, dominant conformations.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic protocols for 5-(Methylamino)pentan-2-one, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves nucleophilic substitution of 5-chloropentan-2-one with methylamine. Evidence from analogous compounds (e.g., 5-(diethylamino)pentan-2-one) suggests using polar aprotic solvents (e.g., DMF) and controlled temperatures (40–60°C) to minimize side reactions. Yields for similar amines range from 20% (diethylamino derivative) to >90% (isopropylamino derivatives), depending on steric and electronic factors . Optimization may involve:

  • Solvent selection : DMF or acetonitrile for improved solubility.
  • Stoichiometry : Excess methylamine (1.5–2.0 equivalents) to drive the reaction.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
    Characterization relies on ¹H/¹³C NMR (e.g., δ ~2.1 ppm for ketone CH3, δ ~2.5–3.0 ppm for methylamino protons) and IR (C=O stretch ~1715 cm⁻¹, N–H bend ~1600 cm⁻¹) .

Advanced Mechanistic Insights

Q: How do steric and electronic effects influence the reaction kinetics of this compound synthesis compared to bulkier amine derivatives? A: Steric hindrance in bulkier amines (e.g., dipropylamine) reduces nucleophilic attack efficiency, leading to lower yields (e.g., 20% for dipropylamino vs. 94% for isopropylamino derivatives) . Electronic effects are critical: methylamine’s higher basicity (pKa ~10.6) compared to aromatic amines accelerates proton transfer but may require pH control to avoid ketone hydrolysis. Advanced studies could use DFT calculations to model transition states or kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.

Basic Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Based on structurally related dioxane and amino-ketone derivatives , prioritize:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
  • Membrane permeability : Caco-2 monolayer assay to predict oral bioavailability.
    Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential.

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can computational tools guide the design of this compound analogs with enhanced target selectivity? A: SAR studies for amino-ketones suggest:

  • Docking simulations : Map interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).
  • Pharmacophore modeling : Identify critical moieties (e.g., ketone for H-bonding, methylamino for solubility).
  • ADMET prediction : Use tools like SwissADME to optimize logP (<3) and PSA (<90 Ų) .
    Example modifications:
  • Substitution : Replace methyl with cyclopropyl to enhance metabolic stability.
  • Hybridization : Conjugate with pyridine (as in 5-(dimethylamino)-1-(pyridin-3-yl)pentan-1-one) for dual-target activity .

Basic Safety and Handling

Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Analogous compounds (e.g., 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one) require:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (flash point ~100°C predicted for similar amines) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Refer to SDS guidelines for first-aid measures (e.g., rinse skin with water for 15 minutes upon contact) .

Advanced Data Contradictions and Reproducibility

Q: How can researchers resolve contradictions in reported yields or bioactivity data for this compound derivatives? A: Common issues and solutions:

  • Low yields : Trace moisture or oxygen may deactivate methylamine; use Schlenk techniques for anhydrous conditions .
  • Bioactivity variability : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Spectral discrepancies : Cross-validate NMR/IR data with authentic standards or computational predictions (e.g., ACD/Labs) .

Basic Analytical Method Development

Q: Which chromatographic methods are optimal for purity analysis of this compound? A: Reverse-phase HPLC (C18 column, 60% acetonitrile/water, 1 mL/min) or GC-MS (DB-5 column, 70°C to 250°C ramp) effectively separate impurities. Monitor for:

  • Byproducts : Unreacted 5-chloropentan-2-one (retention time ~8.2 min in GC).
  • Degradants : Oxidative products (e.g., nitrosamines) under prolonged storage .

Advanced Green Chemistry Applications

Q: Can sustainable solvents or catalysts improve the environmental footprint of this compound synthesis? A: Switchable-hydrophilicity solvents (SHS, e.g., CO₂-triggered amines) or biocatalysts (e.g., transaminases) reduce waste. For example:

  • SHS : Recover >95% solvent via CO₂/N₂ cycling .
  • Enzymatic routes : Achieve enantioselective synthesis with ketoreductases (e.g., for chiral analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.